2-(4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenoxy group and a dimethoxy-nitrophenyl group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(4-chlorophenoxy)acetohydrazide with 2,4-dimethoxy-5-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetohydrazide
- 2,4-dimethoxy-5-nitrobenzaldehyde
- 2-chloro-4-(4-chlorophenoxy)hypnone
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN3O6 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16ClN3O6/c1-25-15-8-16(26-2)14(21(23)24)7-11(15)9-19-20-17(22)10-27-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+ |
InChI Key |
QJTRBWSTIQSAAG-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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